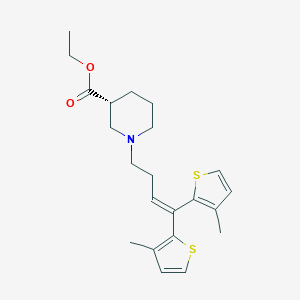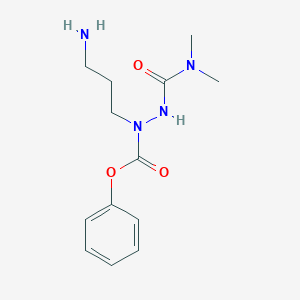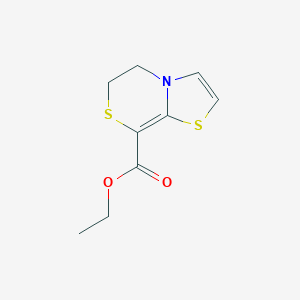
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is a chemical compound that has potential applications in scientific research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester in lab experiments is its diverse biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of new derivatives of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be explored to improve its biological activity and solubility.
Synthesis Methods
The synthesis of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfur to give the final product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Scientific Research Applications
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has potential applications in scientific research due to its diverse biological activities. Several studies have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.
properties
CAS RN |
146947-24-2 |
|---|---|
Product Name |
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester |
Molecular Formula |
C9H11NO2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C9H11NO2S2/c1-2-12-9(11)7-8-10(3-5-13-7)4-6-14-8/h4,6H,2-3,5H2,1H3 |
InChI Key |
UQQPFHUNQWYPTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Canonical SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Other CAS RN |
146947-24-2 |
synonyms |
ethyl 4,7-dithia-1-azabicyclo[4.3.0]nona-5,8-diene-5-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






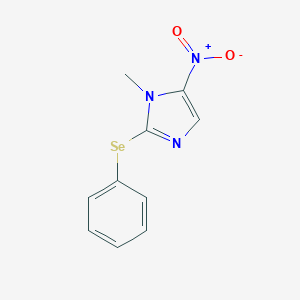
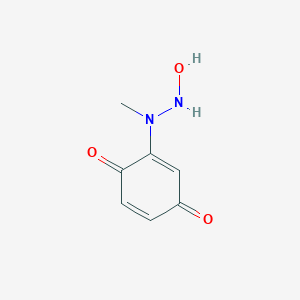
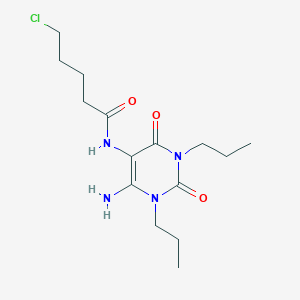
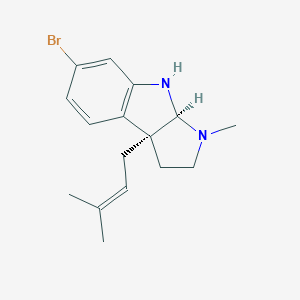

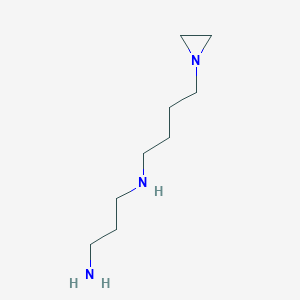
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
